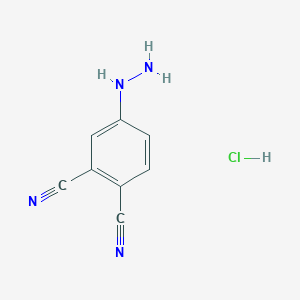

4-Hydrazinophthalonitrile Hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H7ClN4 |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

4-hydrazinylbenzene-1,2-dicarbonitrile;hydrochloride |

InChI |

InChI=1S/C8H6N4.ClH/c9-4-6-1-2-8(12-11)3-7(6)5-10;/h1-3,12H,11H2;1H |

InChI Key |

RXPFDVVPPDKJAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NN)C#N)C#N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hydrazinophthalonitrile Hydrochloride

Precursor Synthesis Routes to Phthalonitrile (B49051) Intermediates

The synthesis of 4-hydrazinophthalonitrile (B13699056) hydrochloride typically begins with a suitably substituted phthalonitrile intermediate. The most common precursor is 4-nitrophthalonitrile (B195368), due to the nitro group's ability to be converted into a hydrazine (B178648) moiety. Other halogenated phthalonitriles can also serve as precursors.

Several synthetic routes to 4-nitrophthalonitrile have been developed, often starting from phthalic anhydride (B1165640) or phthalimide (B116566). orgsyn.orggoogle.com One common industrial method involves the nitration of phthalimide followed by subsequent reactions to form the dinitrile. google.com

A laboratory-scale synthesis of 4-nitrophthalonitrile often involves the dehydration of 4-nitrophthalamide. This can be achieved using a dehydrating agent such as thionyl chloride in an appropriate solvent like N,N-dimethylformamide (DMF). reddit.comrochester.edu The reaction is typically carried out at low temperatures to control its exothermicity. reddit.comrochester.edu

Another approach is the direct nitration of phthalonitrile. isuct.ru This method requires careful control of the reaction conditions to avoid over-nitration and the formation of unwanted isomers. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. isuct.ru

The table below summarizes various synthetic routes to 4-nitrophthalonitrile.

| Starting Material | Reagents | Key Conditions | Yield (%) | Reference |

| 4-Nitrophthalamide | Thionyl chloride, DMF | 0–5 °C, then room temperature | 90 | rochester.edu |

| Phthalimide | Concentrated H₂SO₄, Fuming HNO₃ | 0–5 °C, then 60 °C | Not specified | google.com |

| Phthalonitrile | Fuming nitric acid, Oleum | Not specified | 66–68.5 | isuct.ru |

| 4-Nitrophthalamide | Thionyl chloride, DMF | 258–263 K | 68 | researchgate.netgoogle.com |

Other potential precursors include 4-halophthalonitriles, such as 4-chlorophthalonitrile (B101201) or 4-fluorophthalonitrile. These can be synthesized from the corresponding substituted phthalic acids or through halogen exchange reactions. For instance, 4,5-dichlorophthalonitrile (B145054) is a known precursor for various substituted phthalocyanines and is synthesized from 4,5-dichlorophthalic acid. researchgate.net

Optimized Hydrazinylation Protocols for Phthalonitriles

The conversion of a phthalonitrile intermediate to 4-hydrazinophthalonitrile is a critical step. This can be achieved through direct nucleophilic substitution of a suitable leaving group (like a nitro or halo group) by hydrazine, or via a multi-step process involving the reduction of a diazonium salt.

A direct reaction of a 4-substituted phthalonitrile with hydrazine hydrate (B1144303) is a potential route. For example, the reaction of 4-chloroquinoline (B167314) derivatives with hydrazine hydrate has been reported, suggesting that a similar reaction with 4-chlorophthalonitrile could yield the desired product. rsc.org High temperatures and pressures may be required to facilitate this substitution, as seen in the synthesis of 4-hydrazinobenzene-1-sulfonamide hydrochloride from p-chlorobenzenesulfonamide and hydrazine hydrate. google.com

An alternative and well-documented approach for a related compound involves a three-step process starting from 4-nitrophthalonitrile: organic-chemistry.orgnih.gov

Nucleophilic Aromatic Substitution: 4-nitrophthalonitrile is reacted with 4-aminophenol (B1666318) in the presence of a base like potassium carbonate in DMF to form 4-(4-aminophenoxy)phthalonitrile. organic-chemistry.org

Diazotization: The resulting amino compound is then treated with sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. isuct.ruorganic-chemistry.org

Reduction: The diazonium salt is subsequently reduced to the corresponding hydrazine derivative. A common reducing agent for this transformation is tin(II) chloride in hydrochloric acid, which is also performed at low temperatures. organic-chemistry.orgchemicalbook.com

The table below outlines the conditions for the synthesis of a hydrazine-substituted phthalonitrile derivative, which serves as a model for the synthesis of 4-hydrazinophthalonitrile.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reference |

| 1. Substitution | 4-Nitrophthalonitrile, 4-Aminophenol | K₂CO₃ | DMF | Room Temp. | organic-chemistry.org |

| 2. Diazotization | 4-(4-Aminophenoxy)phthalonitrile | NaNO₂, HCl | Water | 0–5 | organic-chemistry.org |

| 3. Reduction | Diazonium salt intermediate | SnCl₂, HCl | Water | 0 | organic-chemistry.orgchemicalbook.com |

While this illustrates an indirect route, the direct reaction of 4-chlorophthalonitrile with hydrazine hydrate remains a plausible and more direct synthetic strategy.

Purification and Isolation Techniques for 4-Hydrazinophthalonitrile Hydrochloride

The purification and isolation of this compound are crucial for obtaining a product of high purity. The final product is a salt, which influences the choice of purification methods.

A common method for purifying hydrochloride salts of organic amines and hydrazines is recrystallization. The choice of solvent is critical and often involves a polar solvent in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. rochester.edu For a related compound, 4-(4-hydrazinylphenoxy)phthalonitrile, purification was achieved by recrystallization from hot water with the addition of a few drops of concentrated hydrochloric acid. isuct.ruorganic-chemistry.org This suggests that an aqueous acidic solution is a suitable medium for the recrystallization of this compound.

The general procedure for recrystallization would involve:

Dissolving the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., water, ethanol (B145695)/water). rochester.edu

Hot filtration to remove any insoluble impurities.

Allowing the solution to cool slowly to induce crystallization.

Collecting the purified crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any residual soluble impurities.

Drying the crystals under vacuum.

The table below lists common solvent systems used for the recrystallization of organic salts.

| Solvent System | Rationale | Reference |

| Water/HCl | The hydrochloride salt is often soluble in hot acidic water and crystallizes upon cooling. | isuct.ruorganic-chemistry.org |

| Ethanol/Water | A mixture of a polar organic solvent and water can provide the desired solubility profile. | rochester.edu |

| Methanol/Ether | A polar solvent to dissolve the salt and a non-polar anti-solvent to induce precipitation. | chemicalbook.com |

After synthesis, the product is typically isolated by filtration of the precipitate formed upon completion of the reaction. chemicalbook.com The collected solid is then washed with water and a non-polar organic solvent like diethyl ether to remove inorganic salts and non-polar organic impurities. chemicalbook.com

Considerations for Laboratory and Scaled-Up Synthesis

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges that need to be addressed.

Safety:

Hydrazine: Hydrazine and its hydrate are toxic and potentially carcinogenic. walisongo.ac.id Appropriate personal protective equipment (PPE) and engineering controls, such as a well-ventilated fume hood, are essential. For larger scale operations, closed systems are recommended to minimize exposure.

Exothermic Reactions: Both the nitration and diazotization steps can be highly exothermic. Careful control of the reaction temperature through efficient cooling and slow addition of reagents is crucial to prevent runaway reactions.

Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is standard practice to use them in solution immediately after their preparation without isolation.

Process Optimization for Scale-Up:

Reaction Medium: While DMF is a common solvent in laboratory-scale synthesis, its use at an industrial scale can be problematic due to its high boiling point and potential for decomposition. Alternative, more environmentally friendly, and easily recoverable solvents should be considered.

Reagent Stoichiometry: Optimizing the molar ratios of reactants is important for maximizing yield and minimizing waste.

Work-up and Isolation: Filtration and drying processes need to be scalable. The choice of filtration equipment (e.g., centrifuge) and drying methods (e.g., vacuum oven) will depend on the scale of production.

Waste Management: The synthesis generates acidic and potentially hazardous waste streams that require proper neutralization and disposal in accordance with environmental regulations.

Quality Control:

Impurity Profile: It is important to identify and control the formation of impurities at each stage of the synthesis. This may require the development of in-process analytical methods (e.g., HPLC) to monitor reaction progress and product purity.

Product Specifications: Establishing clear specifications for the final product, including purity, melting point, and spectral data, is essential for ensuring batch-to-batch consistency.

Chemical Reactivity and Transformation Pathways of 4 Hydrazinophthalonitrile Hydrochloride

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety in Condensation Reactions

The hydrazine group in 4-Hydrazinophthalonitrile (B13699056) Hydrochloride is a potent nucleophile, readily participating in condensation reactions with a variety of carbonyl compounds. This reactivity is fundamental to the construction of larger, more complex molecular architectures.

The lone pair of electrons on the terminal nitrogen atom of the hydrazine moiety initiates the nucleophilic attack on the electrophilic carbonyl carbon of aldehydes and ketones. This reaction typically proceeds through a hydrazone intermediate, which can then undergo further transformations.

A key application of this reactivity is the synthesis of pyrazole (B372694) and pyrazolone (B3327878) derivatives through condensation with 1,3-dicarbonyl compounds. For instance, the related compound, 4-(4-hydrazinylphenoxy)phthalonitrile, has been shown to react with various 1,3-dicarbonyls to yield novel phthalonitriles containing substituted pyrazole or pyrazolone fragments. isuct.ru This reaction pathway is highly valuable for creating complex heterocyclic systems.

| Reactant 1 | Reactant 2 (1,3-Dicarbonyl Compound) | Product | Reference |

| 4-(4-hydrazinylphenoxy)phthalonitrile | Acetylacetone | Phthalonitrile (B49051) with substituted pyrazole fragment | isuct.ru |

| 4-(4-hydrazinylphenoxy)phthalonitrile | Ethyl acetoacetate (B1235776) | Phthalonitrile with substituted pyrazolone fragment | isuct.ru |

This table illustrates the versatility of the hydrazine moiety in forming five-membered heterocyclic rings. The specific nature of the resulting pyrazole or pyrazolone depends on the structure of the 1,3-dicarbonyl compound used.

Electrophilic Behavior of the Phthalonitrile Core

The phthalonitrile core of 4-Hydrazinophthalonitrile Hydrochloride is susceptible to electrophilic attack, a characteristic feature of aromatic systems. The electron-donating nature of the hydrazine group (-NHNH2) activates the aromatic ring, directing incoming electrophiles to the ortho and para positions relative to the hydrazine substituent.

Cyclization and Heterocycle Formation Reactions Involving this compound

The strategic placement of the hydrazine and dinitrile functionalities in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems through cyclization reactions.

One significant transformation is the formation of pyridazine (B1198779) derivatives. The reaction of hydrazine derivatives with dicarbonyl compounds or their equivalents can lead to the formation of a six-membered pyridazine ring. The two adjacent nitrile groups on the phthalonitrile core can potentially react with the hydrazine moiety under appropriate conditions to form a fused pyridazinophthalonitrile system.

Furthermore, the hydrazine group can be utilized in the synthesis of 1,2,4-triazoles. The reaction of hydrazines with various reagents such as amides, amidines, or other nitrogen-containing compounds can lead to the formation of the triazole ring. organic-chemistry.orgorganic-chemistry.orgnih.govfrontiersin.orgresearchgate.net

| Starting Material | Reagent | Resulting Heterocycle |

| Hydrazine derivative | 1,3-Dicarbonyl compound | Pyrazole/Pyrazolone |

| Hydrazine derivative | Dicarbonyl compound | Pyridazine |

| Hydrazine derivative | Amide/Amidine | 1,2,4-Triazole |

This table summarizes some of the potential heterocyclic systems that can be synthesized from hydrazine-containing precursors.

Coupling Reactions with Diazonium Salts for Azo Compound Synthesis

The hydrazine moiety in this compound can be transformed into a diazonium salt, which is a highly reactive intermediate for the synthesis of azo compounds. This transformation typically involves the diazotization of the corresponding primary aromatic amine, 4-aminophthalonitrile (B1265799), using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

The resulting diazonium salt is a potent electrophile and can readily undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. ijisrt.comwikipedia.orgorganic-chemistry.orgresearchgate.netcuhk.edu.hk This reaction is the cornerstone of synthetic dye chemistry.

For example, the diazonium salt of 4-aminophthalonitrile has been successfully coupled with thymol (B1683141) to produce an azo dye. ijisrt.com This demonstrates the utility of the phthalonitrile scaffold in creating novel chromophores. The general scheme for this reaction is as follows:

Diazotization: 4-Aminophthalonitrile is treated with sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Azo Coupling: The diazonium salt solution is then added to a solution of an electron-rich coupling component (e.g., thymol, a phenol (B47542) derivative) under appropriate pH conditions to yield the azo compound.

| Diazonium Salt Precursor | Coupling Component | Azo Compound | Reference |

| 4-Aminophthalonitrile | Thymol | 4-(Thymol-azo)-phthalonitrile | ijisrt.com |

This reaction highlights a key transformation pathway for 4-hydrazinophthalonitrile (via its amino analogue) into valuable azo dyes.

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations of this compound are rooted in the fundamental principles of organic chemistry.

Condensation Reactions: The reaction of the hydrazine moiety with carbonyl compounds proceeds via a nucleophilic addition-elimination mechanism. The initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon forms a tetrahedral intermediate. Subsequent dehydration leads to the formation of a C=N double bond, yielding a hydrazone.

Cyclization Reactions: The formation of heterocyclic rings, such as pyrazoles and pyridazines, involves intramolecular or intermolecular condensation and cyclization steps. The specific mechanism depends on the reactants and reaction conditions but generally involves the formation of new carbon-nitrogen and nitrogen-nitrogen bonds to construct the heterocyclic core.

Azo Coupling: The mechanism of azo coupling is a classic example of electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.orgresearchgate.netcuhk.edu.hk The diazonium ion acts as the electrophile, and the electron-rich aromatic ring of the coupling component serves as the nucleophile. The reaction proceeds through a sigma complex (arenium ion) intermediate, followed by deprotonation to restore the aromaticity of the coupling component and form the stable azo linkage (-N=N-). The rate of this reaction is highly dependent on the pH of the reaction medium, which influences the reactivity of both the diazonium salt and the coupling component.

Further detailed mechanistic studies, potentially employing computational methods and kinetic analysis, would be beneficial to fully elucidate the reaction pathways and optimize the synthesis of desired products from this compound.

Derivatization Strategies and Analogue Synthesis

Synthesis of Hydrazone and Azomethine Derivatives from the Hydrazine (B178648) Group

The hydrazine group in 4-hydrazinophthalonitrile (B13699056) is a potent nucleophile, readily reacting with aldehydes and ketones to form hydrazones, a class of compounds containing the R1R2C=NNH2 functional group. This reaction is a condensation reaction, where a molecule of water is eliminated. The resulting hydrazones can exist as E/Z isomers and may exhibit interesting chemical and physical properties.

While direct studies on 4-hydrazinophthalonitrile hydrochloride are limited, research on analogous compounds such as 4-(4-hydrazinylphenoxy)phthalonitrile demonstrates the reactivity of the hydrazine group. In one study, this compound was reacted with 1,3-dicarbonyl compounds like pentane-2,5-dione and ethyl acetoacetate (B1235776) to synthesize novel phthalonitriles containing pyrazole (B372694) and pyrazolone (B3327878) rings, respectively. isuct.ru This reaction proceeds through a condensation-cyclization pathway, which is initiated by the formation of a hydrazone-like intermediate.

Table 1: Synthesis of Pyrazole and Pyrazolone Derivatives from a Hydrazinyl-Substituted Phthalonitrile (B49051) Analogue. isuct.ru

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| 4-(4-hydrazinylphenoxy)phthalonitrile | Pentane-2,5-dione | Phthalonitrile with pyrazole substituent | Reflux in ethanol (B145695) for 8 hours |

| 4-(4-hydrazinylphenoxy)phthalonitrile | Ethyl acetoacetate | Phthalonitrile with pyrazolone substituent | Reflux in ethanol for 12 hours |

Similarly, the reaction of 4-hydrazinophthalonitrile with various aromatic aldehydes would be expected to yield a series of novel azomethine (Schiff base) derivatives. These reactions are typically carried out in a suitable solvent like ethanol or methanol, often with catalytic amounts of acid to facilitate the reaction. The general reaction scheme would involve the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond.

Hypothetical Reaction Scheme for Azomethine Synthesis:

The resulting library of hydrazone and azomethine derivatives could be screened for various applications, leveraging the combined electronic and structural features of the phthalonitrile and the appended aromatic or heterocyclic moieties.

Functionalization of the Phthalonitrile Ring through Substitution Reactions

The phthalonitrile ring in 4-hydrazinophthalonitrile is an aromatic system that can potentially undergo substitution reactions. The type of substitution reaction, whether electrophilic or nucleophilic, would be influenced by the electronic nature of the substituents already present on the ring, namely the two cyano groups and the hydrazine group.

The cyano groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). Conversely, the hydrazine group is an electron-donating group, which would activate the ring towards EAS at the ortho and para positions relative to the hydrazine. However, the strong deactivating effect of the two cyano groups would likely make electrophilic substitution challenging.

A more plausible approach for functionalizing the phthalonitrile ring is through nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of electron-withdrawing groups, such as the cyano groups in the phthalonitrile ring. If the hydrazine group were to be replaced by a good leaving group, such as a halogen, the resulting 4-halophthalonitrile would be an excellent substrate for SNAr reactions. For instance, 4-nitrophthalonitrile (B195368) is commonly used as a precursor where the nitro group is displaced by various nucleophiles. rsc.org

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on a 4-Halophthalonitrile Precursor.

| 4-Halophthalonitrile Reactant | Nucleophile | Potential Product |

| 4-Fluorophthalonitrile | Phenoxide | 4-Phenoxyphthalonitrile |

| 4-Chlorophthalonitrile (B101201) | Thiophenoxide | 4-(Phenylthio)phthalonitrile |

| 4-Bromophthalonitrile | Aniline | 4-(Phenylamino)phthalonitrile |

By analogy, if this compound were converted to a diazonium salt and subsequently to a 4-halophthalonitrile, a wide array of functional groups could be introduced onto the phthalonitrile ring via SNAr, leading to a diverse range of substituted phthalonitrile derivatives.

Design and Synthesis of Polymeric and Oligomeric Systems from this compound

The bifunctional nature of this compound makes it a potential monomer for the synthesis of polymeric and oligomeric systems. The presence of the hydrazine group, which can be considered a diamine equivalent in some reactions, opens up possibilities for the synthesis of polymers like polyimides.

Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. azom.comdakenchem.com They are typically synthesized through the condensation reaction of a diamine and a dianhydride. The hydrazine group in 4-hydrazinophthalonitrile could potentially react with dianhydrides, such as pyromellitic dianhydride (PMDA) or 4,4'-oxydiphthalic anhydride (B1165640) (ODPA), to form a poly(amic acid) precursor, which can then be thermally or chemically cyclized to the corresponding polyimide.

Hypothetical Polyimide Synthesis:

The resulting polyimide would contain pendant phthalonitrile groups along the polymer backbone. These nitrile groups can undergo further reactions, such as trimerization, to form a cross-linked network, leading to thermosetting polymers with enhanced thermal and mechanical properties. Phthalonitrile-based polymers are known for their exceptional high-temperature performance. rsc.orgresearchgate.net

Table 3: Potential Dianhydride Monomers for Polyimide Synthesis with 4-Hydrazinophthalonitrile.

| Dianhydride Monomer | Abbreviation | Potential Polymer Characteristics |

| Pyromellitic dianhydride | PMDA | High thermal stability, rigid polymer chain |

| 4,4'-Oxydiphthalic anhydride | ODPA | Increased flexibility and solubility |

| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | BTDA | Enhanced processability |

The synthesis of such polymers would create materials with a unique combination of properties derived from both the polyimide backbone and the reactive phthalonitrile side groups.

Development of Phthalocyanine (B1677752) Precursors and Related Macrocycles

Phthalonitriles are the primary precursors for the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds with a wide range of applications, including as pigments, catalysts, and in photodynamic therapy. nih.govnih.gov The synthesis of phthalocyanines typically involves the cyclotetramerization of four phthalonitrile units in the presence of a metal salt or a strong base.

4-Hydrazinophthalonitrile can be envisioned as a precursor for the synthesis of phthalocyanines bearing hydrazine or related functional groups. The cyclotetramerization of 4-hydrazinophthalonitrile would lead to a tetra(hydrazinyl)phthalocyanine.

General Phthalocyanine Synthesis:

Furthermore, the derivatized phthalonitriles discussed in the previous sections, such as the hydrazone and azomethine derivatives (from section 4.1) and the substituted phthalonitriles (from section 4.2), can also be used as precursors for the synthesis of novel, peripherally functionalized phthalocyanines. The properties of the resulting phthalocyanine, such as its solubility, aggregation behavior, and electronic properties, can be fine-tuned by the nature of the substituents on the periphery of the macrocycle.

For instance, the synthesis of phthalocyanines from 4-(4-hydrazinylphenoxy)phthalonitrile and its pyrazole and pyrazolone derivatives has been reported, demonstrating the feasibility of incorporating complex heterocyclic systems onto the phthalocyanine periphery. isuct.ru

Table 4: Potential Phthalocyanine Derivatives from 4-Hydrazinophthalonitrile and its Analogues.

| Phthalonitrile Precursor | Potential Phthalocyanine Product | Potential Properties/Applications |

| 4-Hydrazinophthalonitrile | Tetra(4-hydrazinyl)phthalocyanine | Reactive sites for further functionalization |

| Hydrazone derivative of 4-hydrazinophthalonitrile | Tetra(4-hydrazonoyl)phthalocyanine | Modified electronic properties, potential for metal coordination |

| 4-Arylamino-phthalonitrile | Tetra(4-arylamino)phthalocyanine | Enhanced solubility, altered aggregation |

The ability to synthesize a wide variety of substituted phthalonitriles from this compound provides a versatile platform for the design and creation of novel phthalocyanine-based materials with tailored properties for specific applications.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

There are no specific quantum chemical calculations reported in the literature for 4-Hydrazinophthalonitrile (B13699056) Hydrochloride. Such studies, often employing Density Functional Theory (DFT), are crucial for understanding the electronic properties of a molecule. For analogous aromatic hydrazine (B178648) and phthalonitrile (B49051) derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d,p) are commonly used to investigate optimized geometries and molecular properties. These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is vital for predicting the reactivity of the molecule, including identifying potential sites for electrophilic and nucleophilic attack. However, without specific studies on 4-Hydrazinophthalonitrile Hydrochloride, any discussion of its electronic structure and reactivity from a computational standpoint would be purely speculative.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics (MD) simulations specifically targeting this compound have been documented in scientific literature. MD simulations are a powerful computational tool for exploring the conformational landscape of a molecule and for studying its interactions with other molecules, such as solvents or biological macromolecules. For a molecule like this compound, MD simulations could provide insights into the rotational barriers of the hydrazino group, the flexibility of the phthalonitrile ring system, and the nature of intermolecular hydrogen bonding and other non-covalent interactions. This information is fundamental for understanding its physical properties and potential biological activity. The absence of such studies means that the dynamic behavior and interaction patterns of this compound at the atomic level remain uncharacterized.

Computational Prediction of Spectroscopic Properties

There is a lack of published research on the computational prediction of the spectroscopic properties of this compound. Computational methods, particularly time-dependent DFT (TD-DFT), are widely used to predict various spectroscopic data, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental spectra and for understanding the relationship between a molecule's structure and its spectroscopic signatures. For instance, calculated IR frequencies can be correlated with vibrational modes, and predicted NMR chemical shifts can aid in the assignment of experimental signals. Without such computational studies for this compound, a detailed theoretical understanding of its spectroscopic characteristics is not available.

Applications in Advanced Organic and Inorganic Chemical Synthesis

Utilization as a Key Synthon for the Synthesis of Novel Heterocyclic Systems

4-Hydrazinophthalonitrile (B13699056) Hydrochloride serves as a pivotal synthon, or synthetic building block, for the construction of novel heterocyclic systems, most notably in the synthesis of phthalocyanines. The presence of the dinitrile functionality in the phthalonitrile (B49051) moiety allows for cyclotetramerization reactions, leading to the formation of the characteristic phthalocyanine (B1677752) macrocycle. The hydrazine (B178648) group, on the other hand, provides a reactive site for the introduction of various substituents, enabling the fine-tuning of the final product's properties.

A significant application in this area is the synthesis of phthalonitriles containing N-heterocycles, such as pyrazole (B372694) or pyrazolone (B3327878) fragments. Research has demonstrated a synthetic route starting from 4-nitrophthalonitrile (B195368), which is converted to a 4-aminophenoxy derivative. This intermediate then undergoes diazotization and reduction to yield 4-(4-hydrazinylphenoxy)phthalonitrile. This hydrazine-substituted phthalonitrile can then be reacted with 1,3-dicarbonyl compounds to introduce pyrazole or pyrazolone moieties. The resulting functionalized phthalonitriles are direct precursors to novel phthalocyanines with appended nitrogen-containing heterocycles. These modified phthalocyanines are of interest due to the diverse biological activities associated with pyrazole derivatives, including antimicrobial, anti-inflammatory, and antiviral properties.

The general synthetic approach can be summarized in the following table:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Nitrophthalonitrile, 4-Aminophenol (B1666318) | K₂CO₃, DMF | 4-(4-Aminophenoxy)phthalonitrile |

| 2 | 4-(4-Aminophenoxy)phthalonitrile | Diazotization, Reduction | 4-(4-Hydrazinylphenoxy)phthalonitrile |

| 3 | 4-(4-Hydrazinylphenoxy)phthalonitrile | 1,3-Dicarbonyl Compound | Phthalonitrile with pyrazole/pyrazolone |

| 4 | Phthalonitrile with pyrazole/pyrazolone | Metal salt, High-boiling solvent | Substituted Phthalocyanine |

This methodology underscores the importance of 4-hydrazinophthalonitrile derivatives as key intermediates for accessing complex heterocyclic structures with potential applications in materials science and medicinal chemistry.

Role in the Preparative Chemistry of Functional Azo Dyes and Pigments

The hydrazine group in 4-Hydrazinophthalonitrile Hydrochloride is a precursor to the azo group (-N=N-), which is the chromophore responsible for the color in azo dyes and pigments. While direct synthesis of azo dyes from this compound is a potential application, research has more prominently focused on the synthesis of azophthalonitriles, which are then used as precursors for phthalocyanine-based pigments.

Recent studies have explored the synthesis of 4-[(E)-(4'-R-phenyl)diazenyl]phthalonitriles through diazotization and azo coupling methods. These compounds, which feature an azo linkage attached to the phthalonitrile ring, can be subsequently transformed into the corresponding metallophthalocyanines, such as cobalt phthalocyanines. This approach allows for the creation of pigments that combine the chromophoric properties of both the azo group and the phthalocyanine macrocycle. The peripheral substitution on the phenylazo moiety provides a mechanism to tune the spectral properties of the resulting phthalocyanine compounds.

The synthesis of these functional pigments can be outlined as follows:

| Reactant 1 | Reactant 2 | Reaction Type | Intermediate Product | Final Product |

| Aromatic Amine | Nitrous Acid | Diazotization | Diazonium Salt | 4-[(E)-(4'-R-phenyl)diazenyl]phthalonitrile |

| 4-Aminophthalonitrile (B1265799) derivative | Coupling Agent | Azo Coupling | 4-[(E)-(4'-R-phenyl)diazenyl]phthalonitrile | Cobalt Phthalocyanine with Azo Chromophore |

This strategy highlights the role of phthalonitrile derivatives bearing an azo group as crucial intermediates in the development of high-performance pigments with tailored colors and properties.

Precursor for High-Performance Organic Electronic Materials

Phthalonitrile-based resins are gaining attention as precursors for high-performance organic electronic materials due to their excellent thermal stability, low dielectric loss, and the ability to form highly cross-linked networks. Upon curing at high temperatures, these resins can form conductive materials, making them suitable for a range of electronic applications. While research directly utilizing this compound in this context is emerging, the broader class of phthalonitrile derivatives serves as a strong indicator of its potential.

Phthalonitrile resins are being investigated for applications such as:

Dielectric Materials: Their low dielectric constant and high thermal stability make them suitable for use as insulating layers in microelectronic packaging.

Encapsulation Materials: The robust nature of cured phthalonitrile resins provides excellent protection for electronic components in harsh environments.

Conductive Polymers: High-temperature annealing of phthalonitrile resins can lead to the formation of polycondensed aromatic rings, resulting in materials with semiconducting or conducting properties.

The synthesis of phthalonitrile-containing polymers, such as those with siloxane backbones, is also an active area of research for developing materials for semiconductor power modules. The general properties of phthalonitrile-based polymers relevant to electronics are summarized below:

| Property | Advantage for Electronic Applications |

| High Thermal Stability | Enables operation at elevated temperatures. |

| Low Dielectric Loss | Reduces signal loss in high-frequency applications. |

| High Mechanical Strength | Provides robust and durable components. |

| Potential for Conductivity | Can be used in conductive adhesives and composites. |

The incorporation of the hydrazine group in this compound offers a reactive handle for further functionalization, potentially leading to the development of novel phthalonitrile-based polymers with tailored electronic properties for advanced applications like organic field-effect transistors (OFETs).

Integration into Supramolecular Chemistry Architectures

The rigid and planar structure of the phthalonitrile core, combined with the potential for hydrogen bonding and other non-covalent interactions through substituents derived from the hydrazine group, makes this compound an interesting candidate for the construction of supramolecular architectures. While specific studies on this compound are limited, research on other functionalized phthalonitrile derivatives demonstrates their capacity to form well-defined supramolecular assemblies.

For instance, coumarin-substituted phthalonitrile derivatives have been shown to form supramolecular double helices through weak C-H···O hydrogen bonding interactions. These helical structures can further assemble into honeycomb-like architectural motifs with one-dimensional tubular channels. This ability to direct self-assembly into complex and ordered structures is a hallmark of supramolecular chemistry.

The potential for this compound to be integrated into supramolecular architectures lies in its ability to be chemically modified. The hydrazine group can be reacted to introduce functionalities capable of participating in specific intermolecular interactions, such as:

Hydrogen Bonding: Amide or urea (B33335) derivatives formed from the hydrazine group can act as strong hydrogen bond donors and acceptors.

π-π Stacking: The aromatic phthalonitrile core can participate in π-π stacking interactions with other aromatic systems.

Metal Coordination: The nitrile groups or modified hydrazine functionalities can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks.

The ability to control the assembly of molecules into well-defined architectures is crucial for the development of advanced materials with applications in areas such as molecular recognition, catalysis, and nanoscale electronics. The versatility of this compound as a precursor for functionalized molecules makes it a promising component for the design of novel supramolecular systems.

No Published Research Found on the Coordination Chemistry of this compound

Despite a thorough search of scientific literature, no specific studies detailing the coordination chemistry of this compound as a primary ligand for transition metal complexes could be identified. The requested article, focusing on its role as a versatile ligand, chelation modes, and the synthesis and characterization of its novel metal complexes, cannot be generated as the foundational research appears to be unpublished.

Searches for the synthesis, crystal structure, and spectroscopic analysis of metal complexes involving this compound did not yield any direct results. The existing body of chemical literature extensively covers the coordination chemistry of related compounds, such as:

Hydrazones and Schiff Bases: There is a wealth of information on the metal complexes of hydrazones and Schiff bases, which are derivatives of hydrazine-containing compounds. These studies reveal that the hydrazine moiety is a versatile coordinating group, often participating in the formation of stable chelate rings with transition metals.

Hydrazinophthalazine (Hydralazine): The coordination chemistry of the well-known pharmaceutical hydralazine (B1673433) has been explored. In these complexes, coordination typically involves the nitrogen atoms of the hydrazine group and the phthalazine (B143731) ring.

Phthalonitrile Derivatives: Various substituted phthalonitriles are widely used as precursors in the synthesis of metal phthalocyanines. In this context, the phthalonitrile molecule undergoes a metal-templated cyclotetramerization reaction, rather than acting as a simple, discrete ligand.

While the chemistry of these related compounds provides a framework for predicting the potential coordination behavior of this compound, any detailed discussion would be speculative and fall outside the user's strict requirement to focus solely on the specified compound.

Without experimental data from published research—such as spectroscopic analyses (FT-IR, NMR, UV-Vis), single-crystal X-ray diffraction studies, or magnetic susceptibility measurements—it is impossible to provide scientifically accurate information on the following key areas outlined in the request:

Coordination Chemistry and Metal Complexation Studies

Investigation of Metal-Ligand Interactions and Bonding Properties:Without synthesized complexes, no experimental or computational studies on its bonding properties could be found.

Therefore, until research on the coordination chemistry of 4-Hydrazinophthalonitrile (B13699056) Hydrochloride is conducted and published, a detailed and factual article on this specific subject cannot be written.

Materials Science Research and Development Applications

Development of Advanced Optoelectronic Materials Based on Derived Compounds

Compounds derived from 4-hydrazinophthalonitrile (B13699056) hydrochloride are instrumental in the development of advanced optoelectronic materials, primarily through the synthesis of substituted phthalocyanines (Pcs). Phthalocyanines are large, aromatic macrocycles with exceptional electronic and photophysical properties. wikipedia.orgnih.gov However, unsubstituted phthalocyanines often suffer from poor solubility and strong aggregation, which limits their processing and performance. wikipedia.org

The functionalization of the phthalocyanine (B1677752) periphery, enabled by precursors like 4-hydrazinophthalonitrile hydrochloride, is a key strategy to overcome these limitations. The hydrazine (B178648) group can be reacted with various compounds, such as 1,3-dicarbonyls, to introduce new heterocyclic systems like pyrazoles. ktu.edu.tr These peripheral substituents modify the molecule's properties in several critical ways:

Improved Solubility: Bulky or polar side groups disrupt the intermolecular π-π stacking, significantly improving solubility in common organic solvents and allowing for easier processing and purification. nih.govrsc.org

Tuned Electronic Properties: The nature of the substituent (electron-donating or electron-withdrawing) alters the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov This allows for the fine-tuning of the absorption spectrum, particularly the prominent Q-band absorption in the 600-700 nm range, which is crucial for applications in photodynamic therapy (PDT) and organic solar cells. nih.govnih.govjchemrev.com

Controlled Aggregation: Substituents can sterically hinder the aggregation of phthalocyanine molecules, ensuring that their desirable monomeric properties are retained in solution and in solid-state devices. ktu.edu.tr

Zinc phthalocyanines (ZnPcs) derived from pyrazoline-substituted phthalonitriles, for instance, have been investigated as potential photosensitizers for PDT due to their favorable photophysicochemical properties. ktu.edu.tr The ability to modify the phthalocyanine structure allows researchers to optimize light absorption, singlet oxygen generation, and biological targeting, leading to more effective therapeutic agents. nih.gov

| Derived Compound Class | Key Structural Modification | Impact on Optoelectronic Properties | Target Application |

|---|---|---|---|

| Pyrazole-Substituted Metallophthalocyanines | Introduction of pyrazole (B372694) moieties via the hydrazine group | Improves solubility, reduces aggregation, and shifts absorption maxima (Q-band) | Photodynamic Therapy (PDT) Photosensitizers ktu.edu.tr |

| Substituted Copper Phthalocyanines | Attachment of phenoxy groups with functional tails | Enhances processability for thin-film fabrication and tunes optical parameters | Photoconductive Diodes, Organic Solar Cells nih.govrsc.org |

| Glycoconjugated Phthalocyanines | Attachment of carbohydrate units to the phthalonitrile (B49051) precursor | Increases water solubility and potential for biological targeting | Targeted Photodynamic Therapy researchgate.net |

Application in Functional Polymers and Copolymers with Tunable Properties

Phthalonitriles are monomers for high-performance thermosetting polymers, prized for their exceptional thermal and thermo-oxidative stability, inherent flame resistance, low water absorption, and high char yield. specificpolymers.commdpi.comdigitallibrarynasampe.org These resins are suitable for manufacturing polymer matrix composites for demanding applications in the aerospace, marine, and electronics industries. specificpolymers.comgoogle.com

The polymerization of phthalonitrile monomers proceeds through the reaction of the nitrile (-CN) groups at high temperatures to form a highly cross-linked, aromatic network consisting of phthalocyanine and triazine rings. mdpi.com this compound provides a versatile platform for designing novel phthalonitrile monomers with tailored properties. The reactive hydrazine group can be used to:

Synthesize Complex Monomers: It can act as a linking point between two or more phthalonitrile units, creating oligomeric or branched monomers. This molecular design influences the processability of the resin and the properties of the final cured polymer. mdpi.comrsc.org

Introduce Functional Groups: The hydrazine can be converted into other functionalities that can either participate in the curing reaction or impart specific characteristics to the final polymer.

Facilitate Copolymerization: The modified phthalonitrile monomer can be copolymerized with other thermosetting resins to create new materials with hybrid properties.

Research has shown that the structure of the phthalonitrile monomer has a profound impact on the curing behavior and final properties of the polymer. For example, monomers designed to have lower melting points and broader processing windows (the temperature range between melting and curing) are more suitable for cost-effective manufacturing techniques like resin transfer molding (RTM). google.comrsc.org By using this compound as a starting point, chemists can design monomers that optimize the balance between processability and the high-performance characteristics of the cured polymer, such as a high glass transition temperature (Tg) and thermal stability. rsc.orgacs.org

| Phthalonitrile Monomer Type | Influence of Monomer Structure | Resulting Polymer Property | Reference |

|---|---|---|---|

| Bis(3,4-dicyanophenoxy) benzene (B151609) isomers | Isomeric position of the linking ether group affects molecular packing and flexibility. | Varying melting points and processing windows; high thermal stability (Td5 > 475 °C). | rsc.org |

| Tyramine-derived phthalonitrile | Bio-based backbone with specific active sites (methine and methylene (B1212753) groups). | Lower melting point, wider processing window, and high glass-transition temperature (480 °C). | rsc.org |

| Branched phthalonitrile containing cyclotriphosphazene | Incorporation of a phosphazene ring and increased nitrile group density. | High crosslinking efficiency, though P-N bonds can lower initial decomposition temperature. | mdpi.com |

| Oligomeric aliphatic-aromatic phthalonitriles | Flexible aliphatic spacers between aromatic phthalonitrile units. | Low melting points (50-100 °C) and a large processing window for easier manufacturing. | google.com |

High-Performance Pigment and Dye Development for Specialized Applications

Phthalocyanine compounds are the basis for the most important blue and green organic pigments used across numerous industries, including printing inks, automotive paints, and plastics. qualitron.net They offer exceptional chemical stability, lightfastness, and tinting strength. qualitron.net

The development of high-performance and "functional" pigments—dyes that provide properties beyond just color—relies on the chemical modification of the basic phthalocyanine structure. This compound is an ideal starting material for this purpose. By reacting the hydrazine group to attach various substituents onto the phthalonitrile precursor, chemists can systematically alter the properties of the resulting phthalocyanine pigment. rsc.orgrsc.org

Key properties that can be tuned include:

Color: While the parent copper phthalocyanine is a vibrant blue (Pigment Blue 15), peripheral substituents can shift the electronic absorption spectrum, leading to greener shades or other colors. wikipedia.org

Solubility and Dispersibility: Introducing appropriate functional groups can enhance the pigment's solubility in specific ink vehicles or its dispersibility in a polymer matrix, preventing aggregation and ensuring uniform coloration. rsc.org

Crystal Form: Substituents can influence the crystal packing (polymorphism) of the solid pigment, which in turn affects its color, tinctorial strength, and stability.

Functionality: Groups can be added to create dyes for specialized applications, such as near-infrared (NIR) absorbing dyes for security inks or thermal printing, or dyes with specific surface properties for inkjet printing applications. jchemrev.com

The synthesis of new phthalonitrile derivatives is a direct route to novel phthalocyanine dyes with enhanced or entirely new functionalities, moving beyond the traditional applications of this robust class of chromophores. rsc.org

| Modification Strategy via Precursor | Effect on Phthalocyanine Pigment | Specialized Application |

|---|---|---|

| Introduction of bulky peripheral groups | Inhibits aggregation, improves solubility in organic media. | High-quality inks, coatings, and spin dyeing. rsc.org |

| Attachment of electron-withdrawing/donating groups | Shifts the main Q-band absorption, altering the perceived color. | Creation of a wider palette of stable pigments (e.g., greenish-blue). wikipedia.org |

| Incorporation of halogen atoms (e.g., Chlorine, Bromine) | Shifts absorption to longer wavelengths, resulting in green pigments. | Standard manufacturing of Pigment Green 7 and Pigment Green 36. qualitron.net |

| Attachment of long alkyl or alkoxy chains | Improves compatibility with non-polar polymer matrices. | Coloration of plastics and synthetic fibers. |

Catalytic Applications of Metal Complexes and Polymeric Materials Derived from this compound

Metallophthalocyanines (M-Pcs), which feature a central metal ion coordinated within the phthalocyanine macrocycle, are highly effective catalysts for a wide range of chemical reactions, particularly aerobic oxidations. mdpi.comresearchgate.net Their catalytic activity is structurally analogous to porphyrins found in biological systems. researchgate.net

The performance of an M-Pc catalyst is determined by both the central metal ion (e.g., Fe, Co, Ni, Cu) and the electronic nature of the peripheral substituents on the macrocycle. This compound serves as a gateway to ligands with precisely tuned properties. By converting the hydrazine group into various electron-donating or electron-withdrawing substituents, it is possible to modulate the redox potential of the central metal ion, thereby enhancing its catalytic activity and selectivity for a specific reaction. mdpi.com

For example, studies on iron(III) phthalocyanines have shown that electron-withdrawing nitro groups enhance catalytic activity for the oxidation of organosulfur compounds, while electron-donating amino groups have a negative effect. mdpi.com The ability to synthesize pyrazole-substituted phthalonitriles from this compound is also significant, as pyrazole derivatives are themselves excellent chelating agents for transition metals and can impart unique catalytic properties to the final M-Pc complex. researchgate.netnih.gov

Furthermore, the reactive handle provided by the hydrazine precursor can be used to immobilize the M-Pc catalyst onto a solid support, such as a polymer or silica. This creates a heterogeneous catalyst that is easily separated from the reaction mixture and can be reused, which is a significant advantage for industrial chemical processes. researchgate.net

| Derived Catalyst Class | Key Structural Feature | Catalytic Application Example | Mechanism of Enhancement |

|---|---|---|---|

| Substituted Iron(III) Phthalocyanines | Peripheral electron-withdrawing groups (e.g., -NO₂) | Aerobic oxidation of thiols and dibenzothiophene. | Modifies the redox potential of the Fe(III) center, enhancing its activity. mdpi.com |

| Immobilized Cobalt(II) Phthalocyanines | Covalent anchoring to a polymer or inorganic support. | Oxidation of phenols and sulfides. | Creates a reusable, heterogeneous catalyst, simplifying product purification. researchgate.net |

| Pyrazole-Substituted M-Pcs | Introduction of pyrazole rings on the periphery. | Potential for various coupling and hydrogenation reactions. | The pyrazole N-H group can act as a proton shuttle or secondary coordination site. nih.gov |

Future Research Trajectories and Interdisciplinary Perspectives

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The future synthesis of 4-Hydrazinophthalonitrile (B13699056) Hydrochloride will likely be guided by the principles of green and sustainable chemistry. jocpr.com Traditional synthetic routes for related compounds, such as 4-aminophthalonitrile (B1265799), often involve multi-step processes with harsh reagents. guidechem.com Future methodologies will aim to overcome these limitations by focusing on efficiency, safety, and environmental impact.

Emerging synthetic strategies could include the development of one-pot syntheses that minimize intermediate isolation steps, thereby reducing solvent waste and energy consumption. The use of catalytic systems, particularly those based on earth-abundant metals, could replace stoichiometric reagents, leading to higher atom economy. mdpi.com Biocatalysis, employing enzymes to carry out specific chemical transformations under mild conditions, presents another promising avenue for a more sustainable synthesis of 4-Hydrazinophthalonitrile Hydrochloride and its precursors. jocpr.com

| Synthetic Approach | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced solvent usage. mdpi.com | Optimization of reaction conditions (temperature, time, power) for the conversion of a suitable precursor to this compound. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scalability. | Development of continuous flow reactors for the synthesis, allowing for real-time monitoring and optimization. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. jocpr.com | Screening for and engineering of enzymes capable of catalyzing the hydrazinolysis of a suitable phthalonitrile (B49051) derivative. |

Exploration of Novel Reactive Pathways and Derivatization Opportunities

The rich chemical functionality of this compound provides a fertile ground for the exploration of novel reactive pathways and the synthesis of a diverse range of derivatives. The hydrazine (B178648) moiety is a versatile functional group that can participate in a variety of reactions, including condensation with aldehydes and ketones to form hydrazones, and cyclization reactions to generate heterocyclic systems. The nitrile groups can undergo hydrolysis, reduction, or cycloaddition reactions.

Future research will likely focus on leveraging this reactivity to construct complex molecular architectures. For instance, the reaction of this compound with various dicarbonyl compounds could lead to the formation of novel polymers with unique electronic and thermal properties. Derivatization of the hydrazine group could also be employed to tune the compound's solubility, electronic properties, and self-assembly behavior. nih.gov

| Reaction Type | Potential Products | Potential Applications |

| Condensation with Aldehydes/Ketones | Hydrazones | Chemosensors, molecular switches, bioactive compounds. |

| Cyclization with Dicarbonyls | Heterocyclic compounds (e.g., pyridazines, pyrazoles) | Pharmaceuticals, organic light-emitting diodes (OLEDs). |

| Polymerization | Polyhydrazones, polyamides | High-performance polymers, membranes for gas separation. |

Integration into Nanoscience and Nanotechnology Research

The planar, aromatic structure of the phthalonitrile core, combined with the reactive hydrazine group, makes this compound a promising candidate for applications in nanoscience and nanotechnology. The molecule could serve as a versatile building block for the bottom-up synthesis of well-defined nanostructures.

One area of potential is the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrile and hydrazine groups can coordinate to metal ions, leading to the formation of porous materials with potential applications in gas storage, catalysis, and sensing. Furthermore, the compound could be used to functionalize the surface of nanoparticles, imparting new properties and enabling their integration into functional devices.

| Nanoscience Application | Rationale | Potential Impact |

| Metal-Organic Frameworks (MOFs) | The multitopic binding sites (nitrile and hydrazine groups) can coordinate with metal centers to form extended, porous structures. | Development of novel materials for carbon capture, hydrogen storage, and heterogeneous catalysis. |

| Surface Functionalization of Nanoparticles | The hydrazine group can react with surface functionalities on nanoparticles (e.g., oxides) to form stable covalent linkages. | Creation of hybrid nanomaterials with tailored optical, electronic, and magnetic properties. |

| Self-Assembled Monolayers | The molecule's structure may allow for ordered assembly on surfaces, driven by intermolecular interactions. | Fabrication of molecularly thin films for applications in molecular electronics and sensors. |

Potential for Design of Highly Specialized Functional Materials with Tailored Properties

A significant future research trajectory for this compound lies in its potential as a precursor for the design of highly specialized functional materials. mdpi.com The tetramerization of phthalonitrile derivatives is a well-established route to phthalocyanines, a class of macrocyclic compounds with exceptional thermal stability and unique optoelectronic properties.

The presence of the hydrazine group on the phthalonitrile ring is expected to significantly influence the properties of the resulting phthalocyanine (B1677752). These "hydrazino-phthalocyanines" could exhibit enhanced solubility, altered electronic absorption spectra, and new catalytic activities. By carefully selecting the metal ion for the phthalocyanine's central cavity and by further derivatizing the peripheral hydrazine groups, it may be possible to fine-tune the material's properties for specific applications, such as in photocatalysis, chemical sensing, or photodynamic therapy. mdpi.com

| Functional Material | Design Strategy | Potential Properties and Applications |

| Hydrazino-Phthalocyanines | Template-assisted cyclotetramerization of this compound around a central metal ion. | Enhanced catalytic activity for oxidation-reduction reactions; novel photosensitizers for photodynamic therapy. |

| Conducting Polymers | Electropolymerization of this compound or its derivatives. | Organic conductors for flexible electronics and antistatic coatings. |

| Chemiresistive Sensors | Deposition of thin films of this compound derivatives onto electrode arrays. | Sensitive and selective detection of volatile organic compounds (VOCs). |

Q & A

Q. What analytical methods are recommended for assessing purity and stability in pharmaceutical formulations containing this compound?

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against certified reference standards.

- TLC : Silica gel plates with ethanol:ammonia (9:1) mobile phase; Rf ~0.5.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via spectroscopic methods .

Q. How can factorial design optimize the synthesis of this compound?

- Apply a 2³ factorial design to test variables:

- Factors : Temperature (60°C vs. 80°C), reaction time (6 vs. 12 hours), and hydrazine molar excess (1.5 vs. 2.0 equivalents).

- Response Variables : Yield, purity, and byproduct formation. Statistical analysis (ANOVA) identifies significant factors for process scalability .

Q. What are the stability implications of the hydrochloride salt form in long-term storage?

- The hydrochloride salt enhances aqueous solubility but may hydrolyze under high humidity. Store in airtight containers with desiccants at 2–8°C. Monitor for color changes (yellowing indicates degradation) and validate stability via periodic HPLC .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with 10% acetic acid before disposal.

- Emergency Procedures : Flush eyes/skin with water for 15 minutes; seek medical attention if exposed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.